REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:7]([CH3:8])=[CH:6][S:5][CH:4]=1.C1(C)C=CC=CC=1.[Br:16][CH2:17]CO.OS([O-])(=O)=O.[Na+]>CO>[Br:16][CH2:17][CH2:1][O:2][C:3]1[C:7]([CH3:8])=[CH:6][S:5][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CSC=C1C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
had been distilled off
|
Type
|
CUSTOM
|
Details
|
rose to 110° C
|
Type
|
TEMPERATURE
|
Details
|
The product was cooled
|
Type
|
WASH
|
Details
|
washed several times with water
|
Type
|
EXTRACTION
|
Details
|
subsequently, extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography
|
Name
|
|
Type
|
|
Smiles
|
BrCCOC1=CSC=C1C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |